Cas no 2138418-58-1 (2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl-)
![2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- structure](https://ja.kuujia.com/scimg/cas/2138418-58-1x500.png)
2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl-
- 2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol
- 2138418-58-1
- EN300-684327
-
- インチ: 1S/C10H17NO2/c1-3-8(5-11)10(12)9-4-7(2)6-13-9/h4,6,8,10,12H,3,5,11H2,1-2H3
- InChIKey: WTMJGGKWDSFYGC-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(C)=CO1)C(CN)CC
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.058±0.06 g/cm3(Predicted)
- ふってん: 285.8±40.0 °C(Predicted)
- 酸性度係数(pKa): 13.72±0.20(Predicted)
2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684327-0.1g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-684327-10.0g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-684327-0.5g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-684327-1.0g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-684327-2.5g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-684327-0.25g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-684327-5.0g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-684327-0.05g |
2-(aminomethyl)-1-(4-methylfuran-2-yl)butan-1-ol |
2138418-58-1 | 95.0% | 0.05g |
$827.0 | 2025-03-12 |
2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl-に関する追加情報
Introduction to 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- (CAS No. 2138418-58-1): Applications and Recent Research Developments
The compound 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl-, identified by its CAS number 2138418-58-1, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug synthesis and biochemical studies. The presence of both furan and amine functional groups makes it a versatile intermediate, facilitating various chemical transformations that are pivotal in the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, which is crucial for industrial applications. The structural motif of 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- includes a furan ring substituted at the 4-position with a methyl group, and an α-amine group connected to a propyl chain with an aminomethyl side arm. This configuration allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry.
In the context of pharmaceutical research, the compound has been explored for its role in synthesizing bioactive molecules. Specifically, its ability to serve as a precursor for heterocyclic compounds has been highlighted in several studies. Heterocycles are widely recognized for their pharmacological properties and are prevalent in many drugs on the market. The incorporation of the furan ring into drug candidates can enhance binding affinity and metabolic stability, attributes that are highly sought after in drug design.
One notable area where 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- has shown promise is in the development of antimicrobial agents. The furan moiety is known to exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes. Additionally, the amine and propyl chains can be functionalized to target specific bacterial enzymes or receptors, leading to the development of novel antibiotics. Recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting the growth of resistant bacterial strains, underscoring its potential as a lead compound.
The compound's utility extends beyond antimicrobial applications. It has also been investigated for its role in anticancer research. The unique structural features of 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- allow it to interact with biological targets involved in cancer cell proliferation and survival. Researchers have synthesized analogs of this compound that exhibit inhibitory effects on key enzymes such as kinases and proteases, which are overexpressed in cancer cells. These findings suggest that further exploration of this scaffold could yield potent anticancer agents.
Moreover, the environmental impact of synthesizing 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- has been a focus of recent research. Sustainable chemical synthesis methods have been developed to minimize waste and reduce energy consumption. These methods often involve catalytic processes that enhance reaction efficiency while maintaining high yields. Such advancements are critical for ensuring that pharmaceutical production remains environmentally friendly and economically viable.
The role of computational chemistry in understanding the reactivity and properties of 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These predictions guide experimental design and help optimize drug candidates for better efficacy and reduced side effects. The integration of computational methods with traditional wet chemistry has accelerated the pace of drug discovery significantly.
In conclusion, 2-Furanmethanol, α-[1-(aminomethyl)propyl]-4-methyl- (CAS No. 2138418-58-1) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those with antimicrobial and anticancer properties. Recent advancements in synthetic methodologies and computational chemistry have further enhanced its potential as a lead compound for drug development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the future of medicinal chemistry.
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